2-(((2,4-Difluorophenyl)amino)methylene)cyclohexane-1,3-dione
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Overview
Description
2-(((2,4-Difluorophenyl)amino)methylene)cyclohexane-1,3-dione is an organic compound with a complex structure that includes aromatic rings, ketones, and amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2,4-Difluorophenyl)amino)methylene)cyclohexane-1,3-dione typically involves the reaction of 2,4-difluoroaniline with cyclohexane-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple steps including purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(((2,4-Difluorophenyl)amino)methylene)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines .
Scientific Research Applications
2-(((2,4-Difluorophenyl)amino)methylene)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(((2,4-Difluorophenyl)amino)methylene)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(((2,4-Dichlorophenyl)amino)methylene)cyclohexane-1,3-dione
- 2-(((2,4-Dibromophenyl)amino)methylene)cyclohexane-1,3-dione
Uniqueness
Compared to similar compounds, 2-(((2,4-Difluorophenyl)amino)methylene)cyclohexane-1,3-dione is unique due to the presence of fluorine atoms, which can significantly alter its chemical properties and biological activities. Fluorine atoms can enhance the compound’s stability and increase its binding affinity to biological targets .
Properties
IUPAC Name |
2-[(2,4-difluorophenyl)iminomethyl]-3-hydroxycyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO2/c14-8-4-5-11(10(15)6-8)16-7-9-12(17)2-1-3-13(9)18/h4-7,17H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRKPMMQDAXROX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)C=NC2=C(C=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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